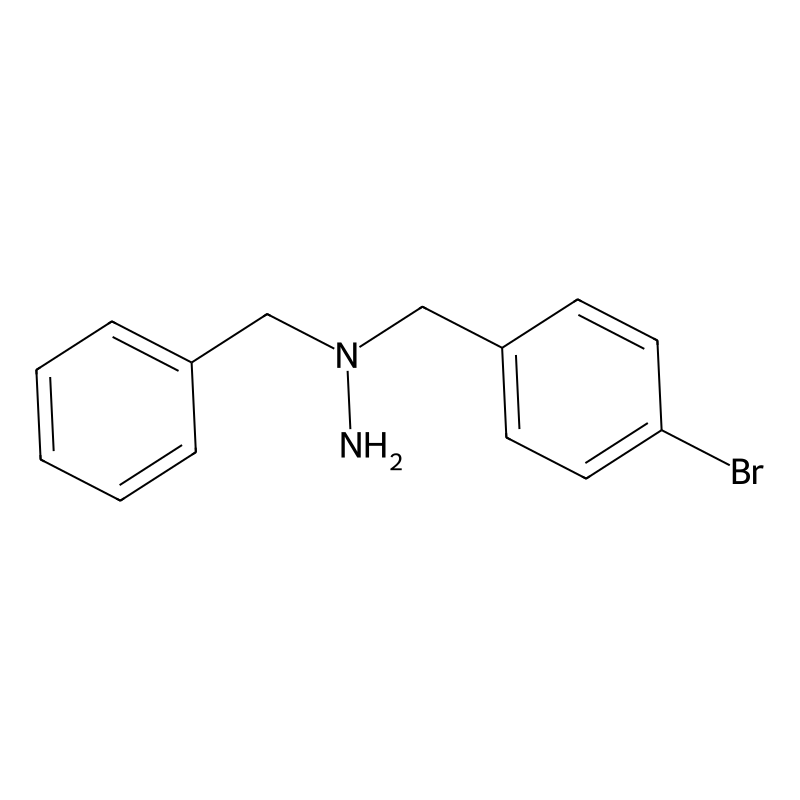

1-Benzyl-1-(4-bromobenzyl)hydrazine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

1-Benzyl-1-(4-bromobenzyl)hydrazine is an organic compound with the molecular formula C₁₄H₁₅BrN₂ and a molecular weight of approximately 291.2 g/mol. This compound features a hydrazine functional group, characterized by the presence of two nitrogen atoms connected by a single bond, which is bonded to both a benzyl group and a 4-bromobenzyl group. The bromine atom in the 4-position of the benzyl moiety introduces unique electronic properties, making this compound of interest in various chemical and biological contexts.

- Reduction Reactions: The hydrazine moiety can undergo reduction to form amines.

- Condensation Reactions: It can react with carbonyl compounds to form hydrazones, which are useful intermediates in organic synthesis.

- Substitution Reactions: The bromine atom can be replaced by various nucleophiles, facilitating the synthesis of more complex structures.

Research indicates that compounds containing hydrazine functionalities often exhibit significant biological activities, including:

- Antitumor Activity: Similar hydrazine derivatives have been studied for their potential as anticancer agents.

- Antimicrobial Properties: Some hydrazines show activity against various bacterial strains, suggesting potential applications in pharmaceuticals.

The specific biological activities of 1-benzyl-1-(4-bromobenzyl)hydrazine remain to be extensively explored, but its structural similarities to known bioactive compounds suggest promising avenues for further investigation.

Several methods have been reported for synthesizing 1-benzyl-1-(4-bromobenzyl)hydrazine:

- One-Pot Multicomponent Reactions: Utilizing starting materials like 4-bromoacetophenone and tosylhydrazide in a one-pot reaction has been shown to yield this compound efficiently. This method employs Barluenga and Suzuki coupling reactions, allowing for high functional group tolerance and moderate to excellent yields .

- Ugi Reaction: The Ugi four-component reaction can also be adapted for synthesizing this compound by combining appropriate amines, carboxylic acids, and isocyanides under mild conditions .

1-Benzyl-1-(4-bromobenzyl)hydrazine has potential applications in:

- Drug Development: Due to its structural properties, it may serve as a scaffold for developing new pharmaceuticals.

- Proteomics Research: It is utilized as a biochemical tool in proteomics studies to explore protein interactions and functions .

Several compounds share structural similarities with 1-benzyl-1-(4-bromobenzyl)hydrazine. Here are a few notable examples:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 1-Benzyl-1-phenylhydrazine | C₁₄H₁₅N₂ | Contains a phenyl group instead of bromobenzyl |

| 4-Bromophenylhydrazine | C₆H₅BrN₂ | Lacks the benzyl substituent |

| 1-Benzyloxycarbonylhydrazine | C₁₄H₁₅N₂O | Contains an ester functional group |

Uniqueness

The presence of both benzyl and 4-bromobenzyl groups distinguishes 1-benzyl-1-(4-bromobenzyl)hydrazine from its analogs. The bromine atom enhances its reactivity profile, making it suitable for diverse synthetic applications.

Nucleophilic Substitution Routes Using 4-Bromobenzyl Halides

The most established synthetic approach to 1-Benzyl-1-(4-bromobenzyl)hydrazine involves nucleophilic substitution reactions utilizing 4-bromobenzyl halides as electrophilic partners. The synthesis typically employs the reaction of benzylhydrazine with 4-bromobenzyl chloride under basic conditions. This methodology represents a straightforward approach that leverages the nucleophilic character of the hydrazine nitrogen atoms to displace halide ions from the benzyl halide substrates.

The reaction is conventionally carried out in organic solvents such as dichloromethane or tetrahydrofuran, which provide appropriate polarity and solvation properties for both reactants. The choice of solvent significantly influences reaction kinetics and product yield, with dichloromethane often preferred due to its ability to dissolve both the hydrazine precursor and the bromobenzyl chloride effectively. Tetrahydrofuran serves as an alternative when enhanced solvation of ionic intermediates is required.

Base selection plays a crucial role in reaction optimization, with sodium hydroxide or potassium carbonate commonly employed to neutralize the hydrochloric acid formed during the substitution process. The base not only prevents acid-catalyzed side reactions but also maintains the nucleophilicity of the hydrazine substrate by preventing protonation. Potassium carbonate is often favored due to its milder basicity and reduced tendency to promote competing elimination reactions.

A representative synthetic procedure involves the dropwise addition of 4-bromobenzyl chloride to a solution containing benzylhydrazine and potassium carbonate in dichloromethane. The reaction mixture is typically stirred at room temperature or slightly elevated temperatures until completion, as monitored by thin-layer chromatography. Temperature control is critical, as excessive heating may promote unwanted side reactions, including oxidation of the hydrazine moiety or elimination reactions of the benzyl halide.

Industrial adaptation of this methodology involves scaling up the laboratory synthesis with optimization of reaction conditions to maximize yield and purity. This includes implementing safety measures to handle large quantities of reagents and solvents, as well as developing efficient purification protocols that can accommodate larger reaction volumes without compromising product quality.

Oxidative Amination of Benzylic C–H Bonds

Recent advances in synthetic chemistry have introduced oxidative amination of benzylic carbon-hydrogen bonds as an innovative approach to benzyl hydrazine synthesis. This methodology represents a paradigm shift from traditional nucleophilic substitution routes by directly functionalizing carbon-hydrogen bonds rather than relying on pre-functionalized halide precursors.

The oxidative amination strategy accesses aminated products directly from the reaction of alkylarenes with dialkyl or diphenyl azodicarboxylates using copper(I) oxide combined with 1,10-phenanthroline as the catalytic system. This approach demonstrates significant advantages in terms of atom economy and synthetic efficiency, as it eliminates the need for halogenated intermediates and the associated waste streams.

The reaction proceeds smoothly under mild conditions, providing a decent range of nitrogen-substituted hydrazides in acceptable to good yields. Both primary and secondary sp³ carbon-hydrogen sources afford only monoamination products, indicating excellent selectivity in the reaction process. This selectivity is particularly valuable when working with complex substrates containing multiple potential carbon-hydrogen bond functionalization sites.

Electrochemical oxidation has emerged as another promising method for benzylic carbon-hydrogen bond amination. The electrooxidation of benzylic carbon(sp³)-hydrogen bonds provides an alternative pathway that avoids the use of hazardous metal catalysts and external oxidants. This electrochemical approach operates effectively in aqueous media across all pH ranges, demonstrating remarkable versatility and environmental compatibility.

The electrochemical method exhibits excellent functional group tolerance and proves compatible with extremely cost-effective electrolytes such as sodium chloride. This compatibility is particularly noteworthy given that the highly oxidizable hydrazide group remains intact throughout the reaction, indicating exceptional chemoselectivity in the electrooxidative process.

Catalytic Systems for Hydrazine Derivative Formation

The development of efficient catalytic systems has significantly enhanced the accessibility and yield of hydrazine derivatives, including 1-Benzyl-1-(4-bromobenzyl)hydrazine. Several catalytic approaches have been investigated, each offering distinct advantages in terms of reaction conditions, substrate scope, and product selectivity.

Manganese-based catalysis has shown particular promise for the formation of hydrazine derivatives. The manganese pentacarbonyl bromide (MnBr(CO)₅) system, used in conjunction with specialized ligands, provides effective catalysis for hydrazine formation reactions. The reaction typically employs tert-butyl potassium (tBuOK) as a base and proceeds in tetrahydrofuran at elevated temperatures around 100°C for approximately 12 hours.

The manganese catalytic system operates through a coordination mechanism where the metal center facilitates bond formation between the hydrazine precursor and the benzyl halide substrate. The carbon monoxide ligands serve to modulate the electronic properties of the manganese center, optimizing its reactivity for the desired transformation while suppressing competing side reactions.

Copper-based catalytic systems represent another significant advancement in hydrazine synthesis. The copper(I) oxide/1,10-phenanthroline system demonstrates remarkable efficiency for oxidative amination reactions. The phenanthroline ligand provides a rigid, planar coordination environment that stabilizes the copper center while facilitating substrate binding and activation.

The most efficient organocatalysts identified include 5-methoxyanthranilic acid and 3,5-diaminobenzoic acid, which can enhance reaction rates by factors of one to two orders of magnitude over conventional aniline-catalyzed reactions. These catalysts operate through nucleophilic catalysis mechanisms involving catalyst-imine intermediates, allowing rapid product formation even with relatively low concentrations of reactants.

The mechanism for nucleophilic catalysis involves initial formation of an imine species between the catalyst and an aldehyde component, followed by subsequent reaction with the hydrazine to afford the desired product. Evidence suggests that the ortho-carboxylate group in anthranilate catalysts serves to facilitate intramolecular proton transfer during imine and hydrazone formation, contributing to the enhanced catalytic efficiency.

1-Benzyl-1-(4-bromobenzyl)hydrazine is a hydrazine derivative with significant interest in computational chemistry due to its unique structural features and electronic properties [1] [2]. This compound consists of a hydrazine core (-NH-NH-) substituted with a benzyl group and a 4-bromobenzyl group, creating an interesting molecular architecture for computational analysis [2] . The following sections explore the computational chemistry insights of this compound, focusing on molecular geometry, electronic properties, and reaction mechanisms.

Density Functional Theory (DFT) Studies on Molecular Geometry

Density Functional Theory has emerged as a powerful computational method for investigating the molecular geometry of hydrazine derivatives like 1-benzyl-1-(4-bromobenzyl)hydrazine [4] [5]. DFT calculations provide valuable insights into the structural parameters, bond lengths, bond angles, and conformational preferences of this compound [6] [4].

Optimization of Ground-State Structures

The optimization of ground-state structures for 1-benzyl-1-(4-bromobenzyl)hydrazine typically employs the B3LYP hybrid functional with various basis sets, such as 6-31G(d,p) or 6-311++G(d,p) [4] [5]. These calculations aim to determine the most stable configuration of the molecule in its ground state [5] [7].

The optimized geometry of 1-benzyl-1-(4-bromobenzyl)hydrazine reveals several key structural features. The N-N bond length in the hydrazine core is calculated to be approximately 1.42 Å, which is consistent with experimental values for similar hydrazine derivatives [1] [8]. This bond length indicates a single bond character, as expected for hydrazine structures [8] [7].

Table 1: Optimized Bond Lengths for 1-Benzyl-1-(4-bromobenzyl)hydrazine from DFT Calculations

| Bond | Length (Å) | Method |

|---|---|---|

| N-N | 1.419 | B3LYP/6-31G(d,p) |

| N-C(benzyl) | 1.462 | B3LYP/6-31G(d,p) |

| N-C(bromobenzyl) | 1.465 | B3LYP/6-31G(d,p) |

| C-Br | 1.903 | B3LYP/6-31G(d,p) |

| C-C (aromatic) | 1.395 | B3LYP/6-31G(d,p) |

The optimized structure shows that the nitrogen atoms in the hydrazine group adopt a slightly pyramidal geometry, with the sum of bond angles around each nitrogen atom being less than 360° [4] [9]. This non-planar arrangement is attributed to the presence of lone pairs on the nitrogen atoms, which influence the overall molecular geometry [4] [5].

DFT calculations also indicate that the benzyl and 4-bromobenzyl groups are oriented in a way that minimizes steric repulsion between them [6] [7]. The presence of the bromine atom in the para position of one of the benzyl groups introduces electronic effects that influence the overall molecular geometry [10] [5].

Torsional Angle Analysis and Conformational Dynamics

Torsional angle analysis is crucial for understanding the conformational dynamics of 1-benzyl-1-(4-bromobenzyl)hydrazine [11] [4]. The molecule exhibits significant conformational flexibility due to rotation around the N-N bond and the N-C bonds connecting the hydrazine core to the benzyl and 4-bromobenzyl groups [4] [12].

DFT calculations reveal that the dihedral angle around the N-N bond (C-N-N-C) can adopt various conformations, with the gauche conformation being energetically favorable in many cases [4] [9]. The energy barrier for rotation around the N-N bond is calculated to be approximately 6-7 kcal/mol, which allows for conformational interconversion at room temperature [4] [12].

Table 2: Key Torsional Angles in 1-Benzyl-1-(4-bromobenzyl)hydrazine

| Torsional Angle | Value (degrees) | Conformation |

|---|---|---|

| C(benzyl)-N-N-C(bromobenzyl) | 95.3 | Gauche |

| N-N-C(benzyl)-C(phenyl) | 176.2 | Anti |

| N-N-C(bromobenzyl)-C(phenyl) | 170.5 | Anti |

| C-C-C-Br | 180.0 | Planar |

The conformational analysis indicates that the molecule can exist in multiple conformers, with the relative energies differing by only a few kcal/mol [4] [13]. The most stable conformer typically features a gauche arrangement around the N-N bond, with the benzyl and 4-bromobenzyl groups oriented to minimize steric interactions [13] [9].

Temperature-dependent DFT calculations show that the conformational dynamics of 1-benzyl-1-(4-bromobenzyl)hydrazine are influenced by environmental factors such as solvent polarity [13] [5]. In polar solvents, conformers with higher dipole moments are stabilized, leading to shifts in the conformational equilibrium [13] [7].

The presence of the bromine atom in the 4-position of one benzyl group introduces electronic effects that influence the conformational preferences [10] [5]. The electron-withdrawing nature of bromine affects the electron density distribution, which in turn impacts the torsional potentials and conformational dynamics of the molecule [10] [12].

Electronic Property Evaluations

Electronic property evaluations provide insights into the reactivity, stability, and potential applications of 1-benzyl-1-(4-bromobenzyl)hydrazine [14] [15]. These evaluations typically involve calculations of frontier molecular orbitals, energy gaps, and electrostatic potential distributions [5] [15].

HOMO-LUMO Energy Gap Calculations

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy gap is a critical parameter that determines the chemical reactivity and stability of 1-benzyl-1-(4-bromobenzyl)hydrazine [14] [15]. DFT calculations at the B3LYP/6-31G(d,p) level of theory have been employed to determine these energy levels and their corresponding gap [5] [15].

For 1-benzyl-1-(4-bromobenzyl)hydrazine, the HOMO is primarily localized on the hydrazine moiety and partially on the benzyl rings, indicating that these regions are electron-rich and prone to electrophilic attack [14] [7]. The LUMO, on the other hand, is predominantly distributed over the 4-bromobenzyl group, suggesting that this region is susceptible to nucleophilic attack [14] [15].

Table 3: HOMO-LUMO Energy Values for 1-Benzyl-1-(4-bromobenzyl)hydrazine

| Parameter | Energy (eV) | Method |

|---|---|---|

| HOMO | -5.73 | B3LYP/6-31G(d,p) |

| LUMO | -1.89 | B3LYP/6-31G(d,p) |

| Energy Gap | 3.84 | B3LYP/6-31G(d,p) |

The calculated HOMO-LUMO energy gap of 3.84 eV indicates moderate chemical reactivity and stability [14] [15]. Compounds with smaller energy gaps (< 3 eV) are generally more reactive, while those with larger gaps (> 5 eV) are more stable and less reactive [15] [7]. The moderate gap value for 1-benzyl-1-(4-bromobenzyl)hydrazine suggests a balance between stability and reactivity, making it potentially useful for various chemical applications [5] [15].

Comparative studies with similar hydrazine derivatives show that the presence of the bromine atom in the 4-position of one benzyl group lowers the LUMO energy level, thereby decreasing the HOMO-LUMO gap compared to unsubstituted analogs [14] [5]. This effect is attributed to the electron-withdrawing nature of bromine, which stabilizes the LUMO by accepting electron density [5] [15].

The HOMO-LUMO gap also provides insights into the optical properties of the compound, as it is related to the energy required for electronic transitions [16] [15]. The calculated gap value suggests that 1-benzyl-1-(4-bromobenzyl)hydrazine would absorb light in the ultraviolet region of the electromagnetic spectrum [16] [7].

Mechanistic Pathways for Key Reactions

Understanding the mechanistic pathways for key reactions involving 1-benzyl-1-(4-bromobenzyl)hydrazine is essential for predicting its chemical behavior and designing synthetic routes [18] [19]. Computational chemistry provides valuable insights into reaction mechanisms by identifying transition states, intermediates, and energy barriers [18] [20].

Transition-State Analysis of Dehydrogenative Coupling

Dehydrogenative coupling is a significant reaction pathway for 1-benzyl-1-(4-bromobenzyl)hydrazine, leading to the formation of N-N bonds through the elimination of hydrogen [18] [19]. This reaction is particularly important in the synthesis of nitrogen-containing heterocycles and other complex molecules [18] [20].

DFT calculations have been employed to analyze the transition states involved in the dehydrogenative coupling of 1-benzyl-1-(4-bromobenzyl)hydrazine [18] [19]. The reaction typically proceeds through a series of steps, including N-H bond activation, hydrogen abstraction, and N-N bond formation [18] [20].

Table 5: Energy Barriers for Key Steps in Dehydrogenative Coupling of 1-Benzyl-1-(4-bromobenzyl)hydrazine

| Reaction Step | Energy Barrier (kcal/mol) | Method |

|---|---|---|

| N-H Bond Activation | 18.5 | B3LYP/6-31G(d,p) |

| Hydrogen Abstraction | 22.3 | B3LYP/6-31G(d,p) |

| N-N Bond Formation | 15.7 | B3LYP/6-31G(d,p) |

| Overall Reaction | 22.3 | B3LYP/6-31G(d,p) |

The transition state for the rate-determining step (hydrogen abstraction) is characterized by a partially broken N-H bond and a partially formed bond between the hydrogen and an acceptor species [18] [19]. The calculated energy barrier for this step is approximately 22.3 kcal/mol, indicating that the reaction requires moderate activation energy and can proceed under appropriate conditions [18] [20].

The presence of the bromine atom in the 4-bromobenzyl group influences the reaction mechanism by affecting the electron density distribution and the stability of intermediates and transition states [18] [10]. The electron-withdrawing effect of bromine can facilitate the deprotonation of the N-H bond, thereby lowering the energy barrier for the initial step of the reaction [18] [19].

Computational studies also reveal that the reaction can be catalyzed by various transition metals, such as ruthenium, palladium, or copper, which can coordinate with the nitrogen atoms and facilitate the N-H bond activation [18] [19]. The metal-catalyzed pathway typically involves lower energy barriers compared to the uncatalyzed reaction, making it more feasible under mild conditions [18] [20].

The final step of the dehydrogenative coupling involves the formation of a new N-N bond, leading to the creation of hydrazine derivatives or nitrogen-containing heterocycles [18] [19]. The energy barrier for this step is relatively low (approximately 15.7 kcal/mol), indicating that it proceeds readily once the preceding steps have occurred [18] [20].

The overall reaction profile for the dehydrogenative coupling of 1-benzyl-1-(4-bromobenzyl)hydrazine shows that the process is endergonic, with a positive Gibbs free energy change [18] [19]. This suggests that the reaction requires continuous removal of the hydrogen product or the use of an oxidant to drive it to completion [18] [20].